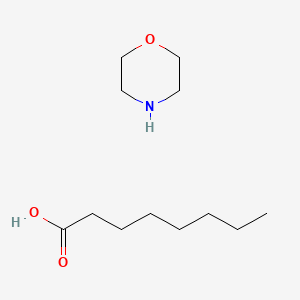

Caprylic acid, morpholine salt

Description

Contextualization within Amine Carboxylate Chemistry

Amine carboxylates are a class of chemical compounds that result from the reaction of a carboxylic acid with an amine. youtube.comyoutube.com In this acid-base reaction, the acidic proton of the carboxylic acid's carboxyl group (-COOH) is transferred to the basic nitrogen atom of the amine group. youtube.comyoutube.com This interaction typically forms an ammonium (B1175870) carboxylate salt. oup.com

Caprylic acid, morpholine (B109124) salt fits squarely within this chemical classification. Caprylic acid, systematically known as octanoic acid, is a medium-chain saturated fatty acid with an eight-carbon backbone. wikipedia.orgsigmaaldrich.comatamanchemicals.com Morpholine is a heterocyclic organic compound containing both amine and ether functional groups. iarc.fr The reaction between the carboxylic acid group of caprylic acid and the secondary amine group of morpholine leads to the formation of the morpholinium octanoate (B1194180) salt. evitachem.com

The formation of such salts is a fundamental reaction in organic chemistry. youtube.comyoutube.com The properties of the resulting amine carboxylate salt, such as its solubility and stability, are influenced by the nature of both the parent carboxylic acid and the amine. These compounds can exist as simple salts, but under certain conditions, such as heating, they can undergo dehydration to form amides. youtube.com The study of amine-acid couplings has expanded beyond simple salt and amide formation to include novel catalytic processes that can form new carbon-carbon bonds, representing a significant evolution in synthetic chemistry. acs.org

Table 1: Physicochemical Properties of Caprylic Acid, Morpholine Salt

Historical Perspectives on Related Chemical Compounds in Industrial Contexts

The industrial application of amine carboxylates and related compounds has a history spanning several decades. A notable early application was in the field of corrosion inhibition. Amine alcohol-based migrating inhibitors were introduced in the mid-1980s, followed by the introduction of morpholine derivatives and amine carboxylate-based migrating inhibitors in the early 1990s. cortecvci.com These compounds function by adsorbing onto metal surfaces to form a protective layer that inhibits the corrosive action of elements. cortecvci.com

Historically, various organic nitrogenous compounds, including salts of amines with carboxylic acids, have been fundamental in protecting metals in industrial settings like oil fields. uv.mx A patent filed in 1944 described the use of salts of caprylic acid with organic bases as fungicidal agents. google.com Another patent highlighted the use of morpholine caprylate, in combination with dicyclohexylamine (B1670486) caprylate, as a vapor-phase corrosion inhibitor, particularly effective in paraffin (B1166041) oils and for protecting metals at lower temperatures. google.com

The use of amines in industrial applications is broad, extending to roles as catalysts and curing agents in resin manufacturing, in adhesives and sealants, and in the textile industry for dyeing processes. diplomatacomercial.com The specific combination of a fatty acid like caprylic acid with an amine like morpholine leverages the properties of both precursors for specialized applications.

Current Research Significance and Emerging Academic Interests

Current research continues to explore and expand the applications of this compound, and related amine carboxylates. A significant area of ongoing investigation is their role as corrosion inhibitors, particularly for protecting steel reinforcement in concrete. cortecvci.comscispace.com Research has shown that amine carboxylates act as mixed inhibitors, affecting both the anodic and cathodic parts of the corrosion process by forming a tenacious protective film on the metal surface. cortecvci.comunit.no Studies have evaluated various amine and carboxylate combinations to optimize their inhibitory efficiency against pitting corrosion caused by chlorides. scispace.comresearchgate.net

Beyond corrosion inhibition, there is a growing academic interest in the synthesis and application of novel compounds derived from amines and carboxylic acids. Recent research has focused on developing catalytic methods for the N-alkylation of amines using carboxylic acids, offering a more sustainable route to producing various alkylated amines. acs.org Furthermore, innovative research has demonstrated the formal cross-coupling of amines and carboxylic acids to form new carbon-carbon bonds, a significant departure from the traditional amide bond formation. acs.org

The unique properties of caprylic acid and its derivatives are also being explored in other scientific domains. For instance, caprylic acid has been investigated for its antifungal properties, with studies showing it can disrupt the cell membranes of pathogenic fungi. nih.gov Covalently bonded conjugates of caprylic acid and peptides have been designed to form hydrogels for applications such as accelerating wound healing. nih.gov Additionally, the use of amine-based ionic liquids, including those derived from morpholine, as catalysts in chemical reactions like esterification is an active area of research. researchgate.net

Table 2: Research and Application Areas of Amine Carboxylates

Structure

2D Structure

Properties

CAS No. |

38344-72-8 |

|---|---|

Molecular Formula |

C12H25NO3 |

Molecular Weight |

231.33 g/mol |

IUPAC Name |

morpholine;octanoic acid |

InChI |

InChI=1S/C8H16O2.C4H9NO/c1-2-3-4-5-6-7-8(9)10;1-3-6-4-2-5-1/h2-7H2,1H3,(H,9,10);5H,1-4H2 |

InChI Key |

LAQVFXAFEYMPTI-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCC(=O)O.C1COCCN1 |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Preparation of Caprylic Acid, Morpholine Salt

Direct Neutralization Reaction Approaches

Direct neutralization is the most straightforward and common method for preparing caprylic acid, morpholine (B109124) salt. This reaction involves the direct combination of the acidic caprylic acid and the basic morpholine. The proton from the carboxylic acid group (-COOH) of caprylic acid is transferred to the nitrogen atom of the morpholine molecule, forming the morpholinium cation and the caprylate (octanoate) anion. This acid-base reaction is typically exothermic and results in the formation of the salt. evitachem.com

The preparation of caprylic acid, morpholine salt is typically carried out using a stoichiometric ratio of the reactants to ensure complete neutralization and maximize the yield of the salt. The reaction involves a 1:1 molar ratio of caprylic acid to morpholine.

Reaction: C₈H₁₆O₂ (Caprylic Acid) + C₄H₉NO (Morpholine) → [C₄H₁₀NO]⁺[C₈H₁₅O₂]⁻ (this compound)

A practical example involves the reaction of 28.8 grams of caprylic acid with 17.4 grams of morpholine. google.com Given the molar masses of caprylic acid (approx. 144.21 g/mol ) and morpholine (approx. 87.12 g/mol ), this corresponds to:

Moles of Caprylic Acid = 28.8 g / 144.21 g/mol ≈ 0.20 mol

Moles of Morpholine = 17.4 g / 87.12 g/mol ≈ 0.20 mol

This demonstrates a near-perfect 1:1 stoichiometric ratio for the synthesis.

While a 1:1 molar ratio is ideal for maximizing salt formation and purity, non-stoichiometric conditions can also be employed, although this may result in a final product containing unreacted starting material. Using a slight excess of one reactant could be a strategy to ensure the complete consumption of the other, more valuable reactant. However, this necessitates additional purification steps to remove the excess component.

| Reactant Ratio (Caprylic Acid:Morpholine) | Rationale | Potential Outcome |

|---|---|---|

| 1:1 (Stoichiometric) | Theoretically ideal for complete conversion of both reactants into the salt. | High yield and purity of the final product, minimizing the need for extensive purification. |

| > 1:1 (Excess Acid) | Ensures all morpholine is consumed. | Product is a mixture of the salt and unreacted caprylic acid. |

| < 1:1 (Excess Morpholine) | Ensures all caprylic acid is consumed. | Product is a mixture of the salt and unreacted morpholine. |

An efficient and environmentally friendly approach to synthesizing this compound is through a solvent-free protocol. This method involves the direct mixing of the neat reactants. The absence of a solvent simplifies the work-up procedure, reduces chemical waste, and can lead to higher product yields by increasing the concentration of the reactants.

A documented solvent-free preparation involves adding 28.8 g of caprylic acid directly to 17.4 g of morpholine. google.com The reaction proceeds without the need for any solvent medium, highlighting a green chemistry approach to the synthesis of this compound. Such solvent-free reactions are often facilitated by stirring and sometimes gentle heating to ensure a homogeneous mixture and increase the reaction rate.

Although solvent-free synthesis is possible, solvents can be utilized to facilitate the reaction, particularly on an industrial scale, to control the reaction temperature, improve handling, and manage viscosity. The choice of solvent depends on the desired reaction conditions and the solubility of the reactants and the final product.

Aqueous Systems: Water can be used as a solvent, as both morpholine and, to a lesser extent, the resulting salt are water-soluble. An aqueous medium can help to dissipate the heat generated during the exothermic neutralization reaction. However, caprylic acid itself has limited solubility in water, which could slow down the reaction rate.

Organic Solvent Systems: Non-polar organic solvents, such as paraffin (B1166041) oil, have been used as a medium for the synthesis of morpholine caprylate, especially when it is part of a larger formulation like a corrosion inhibitor. google.com In such cases, the reaction can be conducted at room temperature by adding the amine to a solution of the acid in the oil with vigorous stirring. google.com Other organic solvents in which both caprylic acid and morpholine are soluble, such as alcohols (e.g., ethanol) or ethers, could also be employed. The use of an organic solvent can be advantageous for controlling reaction kinetics and for subsequent formulation steps.

| Solvent System | Advantages | Disadvantages | Example Application |

|---|---|---|---|

| Solvent-Free | High reactant concentration, reduced waste, simplified work-up, cost-effective. google.com | Potential for poor heat dissipation and high viscosity. | Direct synthesis of pure morpholine caprylate. google.com |

| Aqueous | Excellent heat dissipation, low cost, environmentally benign. | Low solubility of caprylic acid may limit reaction rate. | General acid-base salt preparations. |

| Organic (e.g., Paraffin Oil) | Good for in-situ formulation, can prevent gel formation. google.com | Requires solvent removal for pure product, environmental and cost considerations. | Preparation of corrosion inhibitor formulations. google.com |

Optimization of Reaction Conditions for Compound Yield and Purity

The optimization of reaction conditions is crucial for maximizing the yield and purity of this compound while minimizing reaction time and energy consumption. Key parameters that can be adjusted include temperature, pressure, and reaction time.

The direct neutralization of caprylic acid and morpholine is typically a rapid, exothermic reaction that can often proceed to completion at ambient temperature and pressure. However, these parameters can be manipulated to optimize the process.

Temperature: While the reaction can occur at room temperature, mild heating may be applied to increase the rate of reaction and ensure it goes to completion, especially for solvent-free preparations or in viscous solvent systems. evitachem.com However, excessively high temperatures (>160°C) should be avoided as they can promote a dehydration reaction, leading to the formation of the corresponding amide (N-octanoylmorpholine) and water, which would be an undesired byproduct if the salt is the target compound.

Pressure: For the direct neutralization reaction to form the salt, the reaction is typically conducted at atmospheric pressure. The use of elevated or reduced pressure is generally not necessary for this type of acid-base reaction.

Time: The reaction time is dependent on other factors like temperature and the presence of a solvent. For a straightforward neutralization, the reaction is often complete within a short timeframe, ranging from minutes to a few hours. Reaction progress can be monitored using techniques such as titration (to measure the consumption of the acid) or spectroscopic methods to confirm the formation of the product.

| Parameter | Condition | Effect on Yield/Purity | Rationale |

|---|---|---|---|

| Temperature | Low (e.g., Room Temp) | Good purity, potentially slower rate. | Favors salt formation over amide formation. Reaction is exothermic and proceeds readily. |

| Moderate (e.g., 50-80°C) | Increased reaction rate, high yield. | Ensures completion of reaction, especially in viscous or solvent-free systems. | |

| High (e.g., >160°C) | Decreased salt yield, potential for amide byproduct formation. | Promotes dehydration (water removal), shifting equilibrium towards amide formation. | |

| Time | Short (e.g., <1 hour) | Sufficient for many lab-scale preparations at room temperature. | Direct neutralization is typically a fast reaction. |

| Longer (e.g., 1-4 hours) | May be required to ensure completion, especially at lower temperatures or in certain solvent systems. | Allows the reaction to reach equilibrium and maximize conversion. |

For the direct formation of the salt via neutralization, a catalyst is generally not required as it is a spontaneous acid-base reaction. However, if the goal is to synthesize the corresponding amide (N-octanoylmorpholine) from caprylic acid and morpholine, which involves a dehydration step, catalysts are often employed. These catalysts work by activating the carboxylic acid group.

While not standard for preparing the salt, understanding these catalytic routes is relevant as their accidental promotion can lead to impurities. Potential catalysts for the related amidation reaction include:

Lewis acids: Compounds like boric acid or certain metal-based Lewis acids can activate the carbonyl group of the carboxylic acid, making it more susceptible to nucleophilic attack by the amine.

Dehydrating agents: The use of catalysts is often coupled with the removal of water (e.g., through azeotropic distillation) to drive the equilibrium towards the formation of the amide.

For the specific synthesis of this compound, the focus remains on avoiding conditions and substances that would catalyze the conversion of the salt to the amide. Therefore, the "catalyst-assisted" route is generally considered undesirable for the preparation of the pure salt.

Principles of Green Chemistry in Salt Synthesis

The synthesis of this compound, an acid-base neutralization reaction, is inherently aligned with several principles of green chemistry. The primary reaction involves the direct combination of caprylic acid and morpholine, which is a 100% atom-economical process, meaning that all atoms from the reactants are incorporated into the final product. However, the application of green chemistry extends beyond atom economy to encompass the entire lifecycle of the process, including the choice of solvents, management of waste, and energy consumption.

Strategies for Minimizing Organic Solvent Consumption

A significant focus of green chemistry in the synthesis of amine salts is the reduction or elimination of volatile organic solvents (VOCs), which contribute to environmental pollution and pose safety risks. The formation of this compound is an exothermic neutralization reaction that can often be performed under solvent-free conditions.

Solvent-Free Synthesis: The most effective strategy for minimizing solvent use is to conduct the reaction neat (without any solvent). This involves the direct mixing of liquid caprylic acid with morpholine. The heat generated by the reaction can help to maintain the fluidity of the mixture and drive the reaction to completion. This approach eliminates the need for solvent purchasing, handling, and disposal, thereby reducing costs and environmental impact.

Alternative "Green" Solvents: In cases where a solvent is necessary for viscosity control, heat transfer, or to facilitate purification, the focus shifts to using environmentally benign solvents. Water is an ideal green solvent for this type of salt formation, as both reactants have some solubility, and the resulting salt is often water-soluble. Other green solvents like ionic liquids or supercritical fluids could also be considered, although their application would need to be justified based on process efficiency and cost. researchgate.net

The selection of a solvent has a significant impact on the environmental footprint of the synthesis process. The following table compares various solvent strategies for amine salt synthesis.

| Solvent Strategy | Advantages | Disadvantages | Environmental Impact |

| Solvent-Free (Neat) | - No solvent cost- No solvent waste- High reaction concentration- Reduced reactor volume | - Potential for high viscosity- Challenges with heat dissipation- May require elevated temperatures to melt reactants | Lowest |

| Water | - Non-toxic, non-flammable- Inexpensive and readily available- Simplifies product isolation if salt is insoluble | - May require energy-intensive removal (drying)- Potential for hydrolysis of the salt under certain conditions | Low |

| Ethanol | - Relatively low toxicity- Biodegradable- Good solvent for both reactants | - Flammable- Contributes to VOC emissions- Requires distillation for removal and recovery | Moderate |

| Toluene | - Effective at dissolving nonpolar reactants- Can form azeotropes to remove water (if present) | - Toxic and carcinogenic- Volatile organic compound (VOC)- Non-renewable (petroleum-derived) | High |

This table provides a comparative overview of different solvent strategies applicable to the synthesis of this compound, highlighting the green chemistry benefits of solvent-free approaches.

Waste Reduction and By-product Management

The synthesis of this compound via direct neutralization is a prime example of an atom-efficient reaction, producing no by-products.

Reaction: C₈H₁₆O₂ (Caprylic Acid) + C₄H₉NO (Morpholine) → [C₄H₁₀NO]⁺[C₈H₁₅O₂]⁻ (this compound)

The primary source of waste in such a process typically arises from purification steps or unreacted starting materials. Effective waste management strategies focus on optimizing the reaction to maximize yield and purity, thereby minimizing the need for extensive purification.

Key Strategies for Waste Reduction:

Stoichiometric Control: Precise control over the molar ratio of caprylic acid to morpholine ensures that neither reactant is in significant excess, which simplifies purification and reduces waste.

Process Analytical Technology (PAT): Implementing in-situ monitoring (e.g., using FT-IR or Raman spectroscopy) can track the reaction's progress. This allows for the reaction to be stopped precisely at completion, preventing the formation of degradation products and minimizing the presence of unreacted starting materials.

Purification via Crystallization: If purification is necessary, crystallization is often a greener alternative to chromatography. Selecting an appropriate solvent from which the salt can be selectively precipitated allows for high purity with minimal waste generation. The mother liquor, containing any impurities or excess reactants, can potentially be recycled.

The following table outlines waste management strategies for this synthesis.

| Waste Source | Reduction Strategy | Management/Recycling |

| Excess Reactants | Use precise stoichiometric ratios (e.g., 1:1 molar ratio). Monitor reaction completion using PAT. | Recover and recycle unreacted materials from the mother liquor after product isolation. |

| Solvent Waste | Employ solvent-free synthesis. If a solvent is used, choose one that is easily recyclable (e.g., via distillation). | Recover solvent by distillation and reuse in subsequent batches. |

| Purification Residues | Optimize reaction conditions to achieve high purity (>99%) and minimize the need for purification. | If residues are organic, they can be used as fuel (waste-to-energy). |

This table details strategies to minimize and manage waste during the synthesis of this compound, aligning with the principles of green chemistry.

Process Engineering Considerations for Scalable Production

Transitioning the synthesis of this compound from a laboratory setting to large-scale industrial production requires careful consideration of several process engineering factors to ensure safety, efficiency, and consistency. researchgate.netfigshare.com

Reactor Design and Material: The choice of reactor is critical. Given the exothermic nature of the acid-base neutralization, a jacketed reactor with efficient heat exchange capabilities is essential to control the temperature and prevent runaway reactions. Stainless steel or glass-lined reactors are typically suitable due to their corrosion resistance to both the fatty acid reactant and the amine.

Heat Management: The exothermic release of heat during neutralization must be managed effectively. A robust cooling system connected to the reactor jacket is necessary. For large batches, the addition rate of one reactant to the other must be carefully controlled to ensure that the rate of heat generation does not exceed the cooling capacity of the system.

Mixing and Mass Transfer: Efficient mixing is crucial to ensure homogeneity and complete reaction. The reactor should be equipped with an appropriate agitator (e.g., a pitched-blade turbine or anchor stirrer) designed to handle the potential changes in viscosity as the salt is formed. Poor mixing can lead to localized hot spots and an incomplete reaction.

Downstream Processing: The final step involves isolating the product in its desired form. If the reaction is performed neat and the product is a liquid at room temperature, it may simply be drummed off directly from the reactor. If the product is a solid, isolation may involve:

Cooling Crystallization: If the salt solidifies upon cooling, the reactor can be cooled to induce crystallization, followed by filtration.

Solvent-Based Crystallization/Precipitation: If a solvent is used, the product may be isolated by cooling, or by adding an anti-solvent to precipitate the salt, which is then filtered and dried.

The following table summarizes key process engineering parameters for the scalable production of this compound.

| Parameter | Consideration | Typical Setpoint/Control |

| Reactor Type | Jacketed reactor with overhead agitation | Glass-lined or 316 Stainless Steel |

| Temperature Control | Management of exothermic reaction | Maintain temperature between 40-80 °C via cooling jacket |

| Reactant Addition | Control reaction rate and heat generation | Slow, controlled addition of morpholine to caprylic acid over 1-3 hours |

| Agitation Speed | Ensure homogeneity, prevent local hot spots | 100-300 RPM, depending on vessel size and viscosity |

| Pressure | Typically atmospheric | Operated under a nitrogen blanket to prevent moisture ingress |

| Product Isolation | Method depends on final product form | Direct discharge if liquid; filtration and drying if solid |

This interactive table outlines the critical process engineering considerations for the safe and efficient scale-up of this compound production.

Chemical Reactivity and Mechanistic Studies of Caprylic Acid, Morpholine Salt

Acid-Base Equilibrium and Proton Transfer Dynamics

The formation of caprylic acid, morpholine (B109124) salt is fundamentally an acid-base reaction governed by equilibrium principles. Morpholine is a moderately strong base with a pKa of its conjugate acid being 8.33, allowing it to readily accept a proton from an acid. nih.gov Caprylic acid, systematically known as octanoic acid, is a carboxylic acid that serves as the proton donor in this reaction. wikipedia.org

The reaction involves the transfer of a proton (H⁺) from the carboxylic acid group (-COOH) of caprylic acid to the secondary amine group (-NH) of morpholine. This proton transfer results in the formation of the morpholinium cation and the caprylate (octanoate) anion, which are held together by electrostatic attraction.

Reaction: C₇H₁₅COOH (Caprylic Acid) + C₄H₉NO (Morpholine) ⇌ C₇H₁₅COO⁻ (Caprylate) + C₄H₁₀NO⁺ (Morpholinium)

The position of this equilibrium is dependent on factors such as the solvent, temperature, and pH of the system. In aqueous environments, the acid-base equilibrium can be influenced by the surrounding pH. Studies on similar long-chain carboxylic acids and amines have shown that the equilibrium at interfaces, such as the air-water interface, can differ significantly from that in the bulk solution. nih.gov The neutral, un-ionized forms of both the acid and base tend to be enriched at the surface, which can shift the apparent acid dissociation constant (pKa) in this region compared to the bulk aqueous phase. nih.gov This phenomenon is relevant for understanding the behavior of the salt in emulsions and other multiphasic systems.

The dynamics of the proton transfer itself are typically very fast, characteristic of acid-base reactions between a carboxylic acid and an amine. The process is a concerted movement of the proton from the acid's hydroxyl group to the amine's nitrogen lone pair, facilitated by the polarity of the solvent medium.

Nucleophilic Reactivity of the Morpholine Moiety in Salt Formation

The formation of the morpholinium cation is a direct consequence of the nucleophilic character of the nitrogen atom in the morpholine ring. A nucleophile is a chemical species that donates an electron pair to form a chemical bond. In this acid-base context, the nucleophilicity of the morpholine nitrogen drives its ability to act as a Brønsted-Lowry base, attacking and abstracting the acidic proton from caprylic acid. researchgate.net

While morpholine can participate in nucleophilic substitution and addition reactions, its role in salt formation is strictly that of a proton acceptor. researchgate.netevitachem.com The mechanism does not involve an attack on the carbonyl carbon of the caprylic acid, which would lead to the formation of an amide via a condensation reaction. evitachem.com Instead, the lone pair of electrons on the nitrogen atom forms a bond with the hydrogen from the carboxylic acid's hydroxyl group.

Studies comparing the reactivity of cyclic amines have shown that the nucleophilicity of morpholine is influenced by the presence of the oxygen atom in the ring. The electron-withdrawing inductive effect of the oxygen atom makes morpholine less nucleophilic (and thus less basic) than other six-membered cyclic amines like piperidine. nih.gov However, its nucleophilicity remains sufficient for it to be readily protonated by carboxylic acids like caprylic acid, ensuring the formation of the salt under standard conditions. nih.gov

Intermolecular Interactions and Self-Assembly Phenomena

The solid-state structure and solution-phase behavior of caprylic acid, morpholine salt are dictated by a variety of intermolecular interactions. The primary force is the ionic attraction between the morpholinium cation and the caprylate anion. Beyond this, hydrogen bonding plays a critical role.

Crystal structure analyses of related morpholinium carboxylate salts reveal extensive hydrogen bonding networks. nih.gov The two hydrogen atoms on the positively charged nitrogen of the morpholinium cation (N⁺-H) act as hydrogen bond donors. These can form strong N-H···O hydrogen bonds with the oxygen atoms of the carboxylate group (COO⁻) on the caprylate anion. nih.gov These interactions can link the ion pairs into one-dimensional chains or more complex three-dimensional structures, significantly influencing the salt's melting point, solubility, and crystal habit. nih.gov

Degradation Pathways and Chemical Stability under Various Conditions

The stability of this compound depends on the chemical integrity of its constituent ions under various conditions, including temperature, pH, and exposure to microorganisms.

Thermal Stability: Carboxylate salts generally exhibit distinct thermal decomposition profiles. When heated, the salt can potentially decompose through several pathways. One possibility is the reversion to the neutral acid and base, particularly if the base is volatile like morpholine. At higher temperatures, further decomposition of the individual components can occur. The thermal stability of ammonium (B1175870) carboxylate salts has been shown to correlate with molecular mass, with heavier salts often being more stable. unca.edu

Chemical Stability and Disproportionation: In solid dosage forms or formulations, a key stability concern for any salt is disproportionation. This is the process where the salt reverts to its neutral free acid and free base forms. This process is highly dependent on the presence of moisture, excipients, and the micro-pH of the environment. researchgate.net For this compound, the presence of water could facilitate the equilibrium shift back towards the neutral species.

Biodegradation: Both components of the salt are susceptible to biodegradation.

Morpholine: Morpholine is a xenobiotic compound that is known to be biodegradable by certain microorganisms, particularly bacteria of the Mycobacterium genus. researchgate.netsigmaaldrich.com The established degradation pathway often involves the cleavage of the morpholine ring to form intermediates like 2-(2-aminoethoxy)acetate (B1259841) and glycolate, eventually breaking down to ammonia (B1221849) and other simple molecules. researchgate.netnih.gov

Caprylic Acid: As a naturally occurring fatty acid, caprylic acid is readily metabolized by a wide range of organisms through the β-oxidation pathway, where the fatty acid chain is progressively shortened to produce acetyl-CoA. wikipedia.org

Advanced Analytical and Spectroscopic Characterization of Caprylic Acid, Morpholine Salt

Chromatographic Techniques for Separation and Quantification

The accurate separation and quantification of Caprylic acid, morpholine (B109124) salt, and its individual components are crucial for quality control and research purposes. Gas and liquid chromatography are powerful analytical techniques employed for this purpose.

Gas Chromatography (GC) Method Development

Gas chromatography (GC), particularly when coupled with mass spectrometry (GC-MS), is a robust method for the analysis of morpholine fatty acid salts. The inherent challenge in GC analysis of these salts is their low volatility. To overcome this, a derivatization step is typically required to convert the non-volatile salt into a more volatile compound suitable for GC analysis.

A common approach involves the derivatization of the morpholine component. For instance, morpholine can react with sodium nitrite (B80452) under acidic conditions to form N-nitrosomorpholine, a stable and volatile derivative that is readily detectable by GC-MS. The optimization of this derivatization process is critical for achieving high sensitivity and accuracy. Factors that are typically optimized include the concentration of the acid and nitrite, reaction time, and temperature.

In a study on the determination of morpholine fatty acid salt in fruit, a standardized method was developed using a modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) approach for isolation and purification prior to derivatization. The optimal conditions for derivatization were found to be a 3-hour reaction time at 0°C. The resulting N-nitrosomorpholine was then analyzed by GC-MS/MS. This method demonstrated good linearity and low limits of detection.

Another critical aspect of GC method development is the optimization of the chromatographic conditions to ensure the separation of the analyte from other matrix components. This includes selecting the appropriate GC column, temperature programming, and carrier gas flow rate.

Below is a table summarizing typical parameters for the GC analysis of morpholine fatty acid salts after derivatization:

| Parameter | Value/Condition |

| Derivatization Reagent | Sodium nitrite in acidic medium (e.g., HCl) |

| Derivative Formed | N-nitrosomorpholine |

| Column | Capillary column suitable for semi-volatile compounds |

| Carrier Gas | Helium |

| Injection Mode | Splitless |

| Temperature Program | Optimized for separation of N-nitrosomorpholine from matrix |

| Detector | Mass Spectrometer (MS or MS/MS) |

Liquid Chromatography (LC) Methodologies

Liquid chromatography (LC), especially high-performance liquid chromatography (HPLC), offers an alternative and often more direct approach for the analysis of caprylic acid and morpholine without the need for derivatization. Reverse-phase HPLC (RP-HPLC) is a commonly employed technique for the separation of caprylic acid.

In the development of an HPLC method for determining residual caprylic acid, a C18 column is often the stationary phase of choice. The mobile phase typically consists of a mixture of an organic solvent, such as acetonitrile (B52724), and an aqueous solution containing an acid, like trifluoroacetic acid (TFA), to ensure the proper ionization state of the caprylic acid for good chromatographic retention and peak shape.

Sample preparation is a key consideration in LC methodologies, particularly when analyzing complex matrices. For instance, in the analysis of caprylic acid in immunoglobulin formulations, a protein precipitation step with acetonitrile is necessary to remove interfering proteins that could otherwise cause high background noise and clog the column. nih.govgoogle.comacs.orgresearchgate.net

The validation of an HPLC method is essential to ensure its accuracy, precision, linearity, and robustness. According to International Council for Harmonisation (ICH) guidelines, this involves assessing parameters such as the range of linearity, limit of detection (LOD), limit of quantification (LOQ), accuracy (as recovery), and precision (repeatability and intermediate precision). nih.govgoogle.comacs.orgresearchgate.net

The following table outlines typical parameters for an RP-HPLC method for the analysis of caprylic acid:

| Parameter | Value/Condition |

| Stationary Phase | Reverse-phase C18 column |

| Mobile Phase | Acetonitrile and water with 0.05% TFA (e.g., 50:50, v/v) nih.govgoogle.comacs.org |

| Flow Rate | 0.2 mL/min nih.govgoogle.comacs.org |

| Detector | UV detector |

| Run Time | 10 minutes nih.govgoogle.comacs.org |

Electrochemical Characterization for Surface and Interfacial Studies

While direct electrochemical studies specifically on Caprylic acid, morpholine salt are not extensively documented in publicly available literature, the electrochemical behavior of related fatty acid amine salts has been investigated, particularly in the context of their application as corrosion inhibitors. These studies provide a framework for the potential electrochemical characterization of this compound.

Electrochemical techniques such as potentiodynamic polarization and electrochemical impedance spectroscopy (EIS) are powerful tools for studying the interaction of these compounds with metal surfaces. These methods can elucidate the mechanism of adsorption and the formation of protective films at the electrode-electrolyte interface.

In studies of similar fatty acid amine salts, potentiodynamic polarization measurements have indicated that these compounds can act as mixed-type inhibitors, meaning they affect both the anodic (metal dissolution) and cathodic (e.g., hydrogen evolution) reactions of the corrosion process. researchgate.net The inhibition efficiency is typically found to increase with the concentration of the inhibitor. researchgate.net

The adsorption of these molecules on a metal surface can be investigated by analyzing the relationship between the inhibitor concentration and the surface coverage, which can be derived from the electrochemical data. The adsorption process is often found to follow a specific adsorption isotherm, such as the Langmuir adsorption isotherm, which provides insights into the nature of the interaction between the inhibitor molecules and the metal surface. researchgate.net

The electrochemical characterization of this compound would likely involve the following:

Potentiodynamic Polarization: To determine the effect of the salt on the corrosion potential and corrosion current density of a given metal, and to classify it as an anodic, cathodic, or mixed-type inhibitor.

Electrochemical Impedance Spectroscopy (EIS): To investigate the properties of the adsorbed layer and the charge transfer resistance at the metal-solution interface.

Surface Analysis Techniques for Adsorption Layer Assessment

The formation of an adsorption layer of this compound on a surface is fundamental to many of its potential applications. Surface analysis techniques are essential for characterizing the chemical composition and structure of these adsorbed layers. While specific studies on this compound are limited, research on related compounds provides a basis for the types of surface analysis that would be applicable.

X-ray Photoelectron Spectroscopy (XPS) is a highly sensitive surface analysis technique that can provide information about the elemental composition and chemical states of the atoms within the top few nanometers of a surface. In the context of fatty acid amine salt adsorption on metal surfaces, XPS can be used to confirm the presence of the inhibitor on the surface and to study the nature of the chemical bonding between the adsorbate and the substrate. For instance, studies on morpholine derivatives as corrosion inhibitors have used XPS to analyze the N1s, O1s, C1s, and Fe2p spectra to understand the adsorption mechanism. mdpi.com The binding energies of these core levels can shift upon adsorption, providing evidence of chemical interactions. mdpi.com

Another relevant technique is Atomic Force Microscopy (AFM), which can be used to visualize the morphology of the adsorbed layer on a surface at the nanoscale. AFM can provide information on the uniformity of the film and how the molecules are organized on the surface. Studies on the adsorption of fatty acids on surfaces have utilized AFM to investigate the structure and forces between the adsorbed molecules and the substrate. nih.gov

The assessment of the adsorption layer of this compound would likely employ a combination of surface analysis techniques, including:

X-ray Photoelectron Spectroscopy (XPS): To determine the elemental composition and chemical bonding of the adsorbed layer.

Atomic Force Microscopy (AFM): To visualize the surface morphology and the structure of the adsorbed film.

Infrared Spectroscopy (IR), particularly Attenuated Total Reflectance (ATR-IR): To identify the functional groups present on the surface and to study the orientation of the adsorbed molecules.

Engineering Applications and Performance Evaluation in Materials Science

Vapor Phase Corrosion Inhibition (VPCI) Mechanisms and Efficacy

Caprylic acid, morpholine (B109124) salt, also known as morpholine octanoate (B1194180), functions as a Vapor Phase Corrosion Inhibitor (VPCI). The fundamental mechanism of VPCI action involves the compound's ability to transition into a vapor state, allowing its molecules to diffuse and saturate an enclosed atmosphere. These vaporized inhibitor molecules then adsorb onto metallic surfaces, forming a thin, protective film that acts as a barrier against corrosive agents. nih.govmdpi.com

The effectiveness of a VCI is influenced by several factors, including its volatility, the stability of the protective film it forms, and its adsorption characteristics on the metal surface. nih.gov Environmental conditions such as temperature and humidity also play a crucial role in its performance. nih.gov

Morpholine salts of carboxylic acids have demonstrated significant efficacy in protecting ferrous alloys, such as mild steel and carbon steel, from corrosion. The protective capability stems from the combined action of the morpholine cation and the carboxylate anion. mdpi.com Upon volatilization and dissolution in the surface electrolyte, the salt ionizes. The morpholine cations tend to adsorb on cathodic sites, while the carboxylate anions adsorb on anodic sites, thus inhibiting both electrochemical reactions. mdpi.com

While specific studies focusing exclusively on morpholine caprylate are limited, research on other morpholine carboxylates provides strong evidence of their protective capabilities. A study evaluating various morpholine salts on 20# carbon steel in a 3.5% NaCl solution found that morpholine benzoate (B1203000) and morpholine carbonate exhibited excellent performance, with inhibition efficiencies exceeding 85%. mdpi.com In contrast, morpholine salts of shorter-chain carboxylic acids like formic, acetic, and propionic acid showed poor inhibition, with efficiencies below 30%. mdpi.com This suggests that the longer hydrocarbon chain of the caprylate anion likely contributes to a more effective hydrophobic and protective barrier. Another study that evaluated fifty-three different amine carboxylates identified morpholine as the most effective amine and caprylic acid as the most effective acid constituent for protecting mild steel. uv.mx

The data below, from a study on morpholine benzoate and carbonate, illustrates the high inhibition efficiency achievable with this class of compounds.

Corrosion Inhibition Performance of Morpholine Salts on 20# Steel in 3.5% NaCl Solution

| Inhibitor (10 g/L) | Corrosion Rate (mm/a) | Inhibition Efficiency (%) |

|---|---|---|

| Blank (No Inhibitor) | 0.075 | - |

| Morpholine Benzoate | <0.01 | >85 |

| Morpholine Carbonate | <0.01 | >85 |

| Morpholine Propionate | >0.05 | <30 |

| Morpholine Formate | >0.05 | <30 |

| Morpholine Acetate | >0.05 | <30 |

These findings underscore the potential of morpholine caprylate as a high-performance VCI for ferrous alloys.

The protection of non-ferrous metals like zinc with amine-based VCIs presents a different challenge compared to steel. Zinc is an amphoteric metal, meaning it can corrode in both acidic and highly alkaline environments. If a VCI hydrolyzes to create a pH above 10 on the metal surface, it can become corrosive to zinc. nih.gov Therefore, salts of weak acids and volatile bases, like morpholine caprylate, are preferred as they tend to maintain a more neutral pH in the surface moisture layer. nih.gov

The interaction between the inhibitor and the metal surface is also different. Unlike iron, which has incomplete d-orbitals, zinc has completed sublevels. This means the adsorption of the inhibitor on zinc is primarily due to electron exchange rather than the formation of coordinate bonds that are more typical with transition metals. nih.gov

A detailed study on various amine caprylate salts (though not specifically morpholine caprylate) as VCIs for metallic zinc highlighted that the molecular size of the amine is a determining factor in inhibition efficiency. nih.govnih.gov The research, which combined theoretical density functional theory (DFT) simulations with experimental electrochemical impedance spectroscopy (EIS) and humidity chamber tests, indicated that dicyclohexylamine (B1670486) caprylate was the most efficient inhibitor among those tested. nih.govnih.gov The measured impedance for zinc in a 0.1 mol L⁻¹ NaCl solution was significantly higher in the presence of the caprylate salt VCIs compared to the blank, confirming that a protective film was formed. nih.gov This indicates that caprylate salts can offer effective protection for zinc, with the specific performance depending on the nature of the amine component. nih.gov

The performance of caprylic acid, morpholine salt as a VCI is intrinsically linked to environmental conditions.

Humidity: The presence of moisture is a prerequisite for atmospheric corrosion, as it provides the electrolyte for electrochemical reactions. VCIs are designed to function in humid environments by dissolving in the thin moisture film that forms on metal surfaces. nih.gov For some VCIs, higher relative humidity can enhance their effectiveness by increasing the concentration of the inhibitor molecules in the moisture layer, thus accelerating the formation of the protective film. researchgate.net However, excessive moisture can also accelerate corrosion if the inhibitor concentration is insufficient.

Temperature: Temperature influences both the rate of corrosion and the performance of the VCI. An increase in temperature generally accelerates corrosion kinetics. semanticscholar.org It also increases the vapor pressure of the VCI, allowing it to saturate the enclosed space more quickly. researchgate.net However, excessively high temperatures can lead to the degradation of the inhibitor or a too-rapid depletion of the VCI from its carrier, potentially shortening its effective lifespan. Formulations containing morpholine caprylate have been noted for their effectiveness at lower temperature ranges compared to some earlier VCI technologies. researchgate.net

Chloride Ions: Chloride ions are particularly aggressive corrosive agents that can break down the passive films on many metals, leading to localized pitting corrosion. The effectiveness of morpholine caprylate in such environments is crucial for many applications. Studies on morpholine carboxylates have been conducted in solutions containing high concentrations of chloride (e.g., 3.5% NaCl), demonstrating that compounds like morpholine benzoate and carbonate can provide high inhibition efficiency (>85%) even in these aggressive conditions. mdpi.com The presence of chloride ions can influence the composition of the rust layers that form, and an effective inhibitor must be able to adsorb onto the metal surface and form a stable barrier despite the presence of these competing ions. mdpi.com

The primary mechanism of corrosion protection by morpholine caprylate is the formation of a molecular, water-repellent film on the metal surface. This film acts as a physical barrier, isolating the metal from the corrosive electrolyte. nih.gov The process begins with the volatilization of the inhibitor, followed by its transport through the vapor phase to the metal surface. There, it adsorbs and forms a stable, hydrophobic layer. researchgate.net

The structure of morpholine caprylate contributes to its film-forming properties. The morpholine component provides the polar head group (containing nitrogen and oxygen atoms) that facilitates strong adsorption onto the metal. The caprylate component provides an eight-carbon hydrocarbon tail, which is non-polar and hydrophobic. nih.gov This hydrophobic tail orients away from the metal surface, repelling water and preventing it from making contact with the metal.

Advanced surface analysis techniques, such as X-ray Photoelectron Spectroscopy (XPS), have been used to characterize the protective films formed by similar morpholine carboxylates on carbon steel. mdpi.com XPS analysis of a steel surface treated with morpholine benzoate confirmed the presence of nitrogen from the morpholine cation and characteristic carbon and oxygen peaks from the benzoate anion, indicating that both parts of the salt are present in the protective film. mdpi.com The analysis also showed a decrease in the intensity of the iron (Fe) peaks after inhibitor adsorption, which confirms the coverage of the steel surface by the inhibitor film. mdpi.com Furthermore, shifts in the binding energies of Fe, N, and O peaks suggest a chemical interaction, likely the formation of coordination bonds between the inhibitor's heteroatoms and the iron atoms on the surface, leading to a chemisorbed layer. mdpi.com

The formation of the protective film by morpholine caprylate is an adsorption process, and its efficiency is directly related to the degree of surface coverage (θ). The relationship between the concentration of the inhibitor and the surface coverage at a constant temperature is described by adsorption isotherms. Common models used to describe inhibitor adsorption include the Langmuir, Freundlich, and Temkin isotherms.

Langmuir Isotherm: Assumes monolayer adsorption onto a surface with a finite number of identical and equivalent adsorption sites.

Freundlich Isotherm: Describes reversible adsorption and is not restricted to the formation of a monolayer.

Temkin Isotherm: Takes into account the interactions between the adsorbed molecules.

While specific studies detailing the adsorption isotherm for morpholine caprylate were not available, research on morpholine used as an inhibitor for mild steel in acidic solutions found that its adsorption obeyed the Temkin adsorption isotherm. Studies on other carboxylic acids on stainless steel surfaces have shown that monocarboxylic acids tend to follow a Langmuir-type adsorption isotherm. nih.gov The determination of the adsorption isotherm provides valuable information about the mechanism of inhibition. For instance, the free energy of adsorption (ΔG°ads) can be calculated from the isotherm, which helps to distinguish between physisorption (involving weaker electrostatic forces) and chemisorption (involving stronger covalent bond formation).

The degree of surface coverage (θ) can be calculated from experimental data, such as weight loss or electrochemical measurements, using the following formula:

θ = (IE%) / 100

Where IE% is the inhibition efficiency. For morpholine carboxylates that exhibit over 85% inhibition efficiency, the surface coverage is greater than 0.85, indicating that a vast majority of the metal surface is covered by the protective inhibitor film. mdpi.com

In many practical applications, corrosion inhibitors are used in combination to achieve enhanced or "synergistic" protection. A synergistic effect occurs when the total inhibition efficiency of the mixture is greater than the sum of the inhibition efficiencies of the individual components. uv.mx

This compound is notably used in such multi-component formulations. A particularly effective combination is a mixture of morpholine caprylate and dicyclohexylamine caprylate, often dispersed in a carrier like paraffin (B1166041) oil for application on wrapping materials. researchgate.net Patent literature describes this specific combination as having "markedly superior ability as a vapor-phase corrosion inhibitor." researchgate.net

In this formulation, the two caprylate salts work together to protect the metal. Additionally, the morpholine caprylate serves a secondary function as a stabilizing agent, preventing the dicyclohexylamine caprylate from forming a gel within the paraffin oil medium, thus ensuring the formulation remains homogeneous and effective. researchgate.net The specific ratios of the components are critical to achieving this synergy; one described formulation consists of 8 to 15 weight percent of dicyclohexylamine caprylate and 1 to 2 weight percent of morpholine caprylate in refined paraffin oil. researchgate.net This demonstrates a well-defined synergistic relationship where each component contributes to a more robust and practical corrosion protection system.

Integration into Functional Materials (e.g., Wrapping Materials)

While the inherent surface-active and corrosion-inhibiting properties of fatty acid morpholine salts suggest potential for their use in the development of functional materials, specific research detailing the integration of this compound into wrapping materials is not extensively covered in publicly available scientific literature.

Role in Lubricant and Plasticizer Development

The salt of caprylic acid and morpholine, and fatty acid morpholine salts in general, play a significant role in formulations where corrosion control is critical. Morpholine reacts with fatty acids to create compounds that are effective corrosion inhibitors for steel and tin plate. nih.gov This is particularly valuable in the formulation of lubricants and metalworking fluids where protecting metal surfaces is a primary function.

Furthermore, morpholine is utilized to control corrosion in steam condensate systems by neutralizing acidic components like carbon dioxide and maintaining an appropriate pH level. nih.gov The resulting morpholine fatty acid salts contribute to a protective film on metal surfaces. This anti-corrosion capability is a key performance attribute in the development of specialized lubricants and functional fluids for industrial applications. nih.gov

Applications as Emulsifying Agents and Surfactants

This compound serves as a key intermediate in the synthesis of various emulsifiers and surfactants. evitachem.com The fundamental reaction of morpholine with fatty acids yields effective emulsifying agents. nih.gov These are notably used in the production of water-resistant waxes and polishes for applications ranging from automotive care to furniture and floor finishing. As the polish emulsion dries, the morpholine component evaporates, leaving behind a durable, water-spotting-resistant film. nih.gov

Gemini surfactants are a class of advanced surface-active agents characterized by having two hydrophobic tails and two hydrophilic head groups linked by a spacer. This structure gives them superior properties compared to conventional single-chain (monomeric) surfactants, such as a much lower critical micelle concentration (CMC) and greater efficiency in reducing surface tension. nih.govresearcher.life

While not typically synthesized from caprylic acid, morpholine-typed Gemini surfactants are an important class of high-performance materials. A prominent example is 1,4-bis (morpholinododecylammonio) butane (B89635) dibromide (BMBD), which is prepared for specialized applications like the reverse froth flotation of minerals. nih.gov Research demonstrates that these Gemini surfactants exhibit significantly higher collection ability and stronger affinity for minerals like halite compared to their conventional monomeric counterparts, such as N-(n-Dodecyl) morpholine (DDM). nih.gov This enhanced performance is attributed to the dual reactive centers and double hydrophobic groups in the Gemini structure. nih.gov

The table below summarizes the comparative performance of a morpholine-typed Gemini surfactant (BM) versus its monomeric analogue (LM) in a mineral flotation application, highlighting the superior collecting ability of the Gemini structure. researchgate.net

| Surfactant Type | Concentration (mol/L) | Temperature (°C) | NaCl Recovery (%) |

| Gemini (BM) | 1 x 10⁻⁵ | 25 | 98.0% |

| Monomeric (LM) | 1 x 10⁻⁵ | 25 | 39.0% |

| Gemini (BM) | - | 15 | 96.5% |

| Monomeric (LM) | - | 15 | 31.5% |

| Gemini (BM) | - | 0 | 68.0% |

| Monomeric (LM) | - | 0 | 3.5% |

This table was generated using data from a study on mineral flotation to illustrate the performance difference between morpholine-typed Gemini and monomeric surfactants. researchgate.net

The performance of this compound as a surfactant is directly governed by its amphipathic molecular structure. The molecule consists of a non-polar, hydrophobic portion (the C8 alkyl chain) and a polar, ionic headgroup (the morpholine salt). In an aqueous environment, the hydrophobic tail has a weak interaction with water, while the hydrophilic head interacts strongly through ion-dipole forces, rendering the molecule water-soluble. This balance between the hydrophobic and hydrophilic parts dictates its surface properties.

Studies on analogous fatty N-acyl morpholide derivatives demonstrate excellent capabilities in lowering surface tension, along with good foaming stability and emulsifying properties. The length of the alkyl chain is a critical factor; the C8 chain of caprylic acid provides a balance of properties suitable for various applications. Shorter chains tend to be more water-soluble but less surface-active, while longer chains (e.g., C12-C18) typically show lower CMC values and greater surface tension reduction. scielo.org.mx The specific properties of these surfactants, such as their power to lower surface tension and their emulsification capabilities, are evaluated through laboratory measurements.

The following table presents typical surface property data for analogous, longer-chain fatty morpholide derivatives, illustrating the parameters used to evaluate performance.

| Parameter | Description |

| Surface Tension (γ) | The tension of the surface film of a liquid caused by the attraction of the particles in the surface layer. Measured in mN/m. |

| Critical Micelle Concentration (CMC) | The concentration of surfactants above which micelles form and all additional surfactants added to the system will form micelles. |

| Foaming Power | The ability of a surfactant solution to generate foam, often measured by the initial foam height. |

| Emulsification Power | The ability of the surfactant to stabilize an emulsion of two immiscible liquids. |

The surface activity of this compound originates from its tendency to adsorb at interfaces, such as the boundary between air and water. osti.gov When dissolved in water, the surfactant molecules spontaneously migrate to the surface. To minimize the unfavorable contact between the hydrophobic alkyl tail and the water molecules, they orient themselves with the C8 caprylic chain directed towards the air and the hydrophilic morpholine headgroup remaining in the water phase. rsc.orgnih.gov

Utilization in Textile Industry as Finishing Agents

In the textile industry, fatty acids and their derivatives are important auxiliaries used in various wet-processing stages. irispublishers.com Salts of fatty acids, including those in the C6 to C18 range, are key components in scouring agent compositions. google.com Scouring is a cleaning process designed to remove natural impurities (like waxes and oils) and processing additives from fibers, and the surfactant properties of fatty acid salts are essential for emulsifying and removing these hydrophobic substances. nctexchem.com Patents for textile scouring agents specify the use of C8 to C14 fatty acids or their salts as a critical ingredient for achieving high penetrating and scouring power. google.com

Furthermore, derivatives known as fatty acid condensation products are widely used as softening agents in textile finishing. rudolf-duraner.com.tr These compounds impart a soft, smooth handle to fabrics made from various fiber types. They function by depositing a thin, lubricating layer on the fiber surface, which reduces friction and increases flexibility. Fatty acid derivatives can be formulated as either cationic or non-ionic softeners, each offering specific performance characteristics for different textile applications. rudolf-duraner.com.tr

Computational Chemistry and Theoretical Modeling of Caprylic Acid, Morpholine Salt

Molecular Dynamics Simulations of Compound Interactions and Adsorption

Molecular dynamics (MD) simulations are a powerful computational method used to study the physical movements of atoms and molecules. dovepress.com In the context of caprylic acid, morpholine (B109124) salt, MD simulations can elucidate the interactions between the individual ions (caprylate and morpholinium) and their collective behavior when interacting with a material surface, such as a metal in an aqueous environment.

MD simulations can model the adsorption process of caprylic acid, morpholine salt on a surface. This is achieved by creating a simulation box containing the material surface (e.g., an iron slab to represent steel), water molecules to simulate an aqueous environment, and the caprylic acid and morpholine salt molecules. The system's trajectory is then calculated by integrating Newton's laws of motion for all particles, providing a detailed view of the dynamic behavior of the system over time. mdpi.com

Key parameters analyzed in these simulations include:

Root Mean Square Deviation (RMSD): To assess the stability of the simulation.

Root Mean Square Fluctuation (RMSF): To identify the flexibility of different parts of the molecules.

Radial Distribution Function (RDF): To understand the structure of the solvent around the inhibitor molecules and the proximity of the inhibitor to the surface. dovepress.com

Radius of Gyration (Rg): To evaluate the compactness of the adsorbed inhibitor layer. dovepress.com

Solvent Accessible Surface Area (SASA): To determine the surface area of the molecule accessible to the solvent, which changes upon adsorption. dovepress.com

Interaction Energy: To quantify the strength of the adsorption of the inhibitor molecules on the surface.

For this compound, simulations would likely show the protonated morpholine cation and the caprylate anion interacting with the metal surface. The polar head of the caprylate anion (the carboxylate group) and the positively charged morpholinium cation would likely interact with the charged metal surface, while the hydrophobic tail of the caprylate would orient away from the surface, forming a protective film.

Table 1: Illustrative Radial Distribution Function (RDF) Peak Data for Inhibitor-Surface Interactions (Note: This data is hypothetical and for illustrative purposes only.)

| Interacting Pair | Peak Distance (Å) | Peak Height (Arbitrary Units) |

| N (Morpholinium) - Fe (Surface) | 2.5 | 3.1 |

| O (Caprylate) - Fe (Surface) | 2.2 | 3.8 |

| C (Hydrophobic Tail) - Fe (Surface) | 4.1 | 1.2 |

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are employed to investigate the electronic properties of molecules. researchgate.netmdpi.com These calculations provide insights into the reactivity of this compound and its constituent ions by determining various molecular and electronic parameters.

For the caprylate anion and the morpholinium cation, DFT calculations can determine:

Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) Energies: The HOMO energy (EHOMO) is related to the molecule's ability to donate electrons, while the LUMO energy (ELUMO) relates to its ability to accept electrons. A higher EHOMO suggests a greater tendency for electron donation, while a lower ELUMO indicates a greater propensity for electron acceptance. The energy gap (ΔE = ELUMO - EHOMO) is an indicator of the molecule's chemical reactivity. A smaller energy gap implies higher reactivity. dergipark.org.tr

Dipole Moment (μ): A higher dipole moment can indicate a stronger interaction with a charged surface.

Mulliken Atomic Charges: These calculations reveal the charge distribution across the molecule, identifying the atoms that are likely to be involved in interactions with the surface. For instance, the oxygen atoms of the caprylate anion and the nitrogen and oxygen atoms of the morpholinium cation would be expected to have significant partial charges.

These quantum chemical parameters help in understanding the nature of the chemical bonds formed between the inhibitor and the metal surface, which can be either physisorption (electrostatic interactions) or chemisorption (covalent bonding).

Table 2: Hypothetical Quantum Chemical Parameters for Caprylate Anion and Morpholinium Cation (Note: This data is hypothetical and for illustrative purposes only.)

| Molecule/Ion | EHOMO (eV) | ELUMO (eV) | ΔE (eV) | Dipole Moment (Debye) |

| Caprylate Anion | -2.1 | 4.5 | 6.6 | 3.2 |

| Morpholinium Cation | -8.9 | -1.5 | 7.4 | 2.1 |

Prediction of Inhibitory Performance Based on Molecular Descriptors

Molecular descriptors are numerical values that characterize the properties of a molecule. These can be derived from quantum chemical calculations and are used to develop Quantitative Structure-Property Relationship (QSPR) models. mdpi.com These models establish a mathematical relationship between the molecular descriptors and a specific property, such as corrosion inhibition efficiency.

For this compound, relevant molecular descriptors would include:

Electronic Descriptors: EHOMO, ELUMO, energy gap (ΔE), dipole moment, and Mulliken charges.

Global Reactivity Descriptors: Electronegativity (χ), global hardness (η), and global softness (σ). These are calculated from the HOMO and LUMO energies.

Topological and Steric Descriptors: Molecular weight, molecular volume, and solvent-accessible surface area.

By calculating these descriptors for a series of related inhibitor molecules and correlating them with experimentally determined inhibition efficiencies, a QSPR model can be built. This model can then be used to predict the inhibitory performance of new, untested compounds. For example, a higher EHOMO and a lower ΔE are often correlated with higher inhibition efficiency.

Table 3: Example of Molecular Descriptors and Their Correlation with Inhibition Efficiency (Note: This data is hypothetical and for illustrative purposes only.)

| Descriptor | Value for this compound | Correlation with Inhibition Efficiency |

| EHOMO (eV) | -2.1 | Positive |

| ΔE (eV) | 6.6 | Negative |

| Dipole Moment (Debye) | 3.2 | Positive |

| Molecular Volume (ų) | 150 | Positive |

Development of Predictive Models for Material Applications

The development of predictive models for the material applications of this compound involves several steps. Building on the QSPR approach, more sophisticated models can be created to predict performance under various conditions.

The process typically includes:

Data Collection: Gathering a dataset of molecules with known performance in the desired application (e.g., corrosion inhibition efficiency).

Descriptor Calculation: Calculating a wide range of molecular descriptors for each molecule in the dataset.

Model Building: Using statistical methods such as multiple linear regression (MLR), artificial neural networks (ANN), or support vector machines (SVM) to build a model that correlates the descriptors with the observed performance.

Model Validation: Testing the model's predictive power using internal and external validation techniques to ensure its robustness and reliability.

Once a reliable predictive model is developed, it can be used to screen virtual libraries of compounds to identify new candidates with potentially superior performance. For this compound, such models could be used to optimize the alkyl chain length of the carboxylic acid or to explore different amine salts to enhance its properties for specific material protection applications. These predictive models can significantly accelerate the discovery and development of new materials and formulations.

Intellectual Property Landscape and Academic Patent Analysis

Analysis of Patenting Trends for Amine Carboxylate Salts

Amine carboxylate salts represent a versatile class of chemical compounds with a wide range of industrial applications, most notably as corrosion inhibitors, emulsifiers, and surfactants. An analysis of the patent literature reveals that the inventive focus for this class of compounds is predominantly centered on new formulations and applications that leverage their functional properties, rather than on the discovery of new molecular entities.

Patenting trends indicate a mature field where innovation is driven by incremental improvements and the adaptation of existing compounds for new uses or enhanced performance in existing applications. A significant number of patents are directed towards corrosion inhibitor compositions for various systems, including aqueous systems, metalworking fluids, and protective coatings. researchgate.netbenthamopen.comslideshare.netgoogle.comgoogle.comjustia.com These patents often claim synergistic combinations of amine carboxylate salts with other chemical agents to achieve improved efficacy.

Another notable trend is the patenting of novel processes for the production of amine carboxylate salts. google.com These process patents may claim more efficient synthesis routes, methods for producing salts with higher purity, or manufacturing processes that are more environmentally friendly.

The following table provides an overview of representative patents that illustrate the patenting trends for amine carboxylate salts, highlighting the diversity of applications and inventive strategies.

| Patent Number | Title | Key Focus | Application Area |

| US3944598A | Production of amine salts of carboxylic acids | Process for producing amine salts from nitriles, imides, or amides. google.com | Chemical Intermediate |

| CA2765759C | Liquid fatty amine carboxylate salt composition | A liquid composition of a fatty amine carboxylate salt that is stable at room temperature. google.com | Surfactants |

| US5322630A | Amine derivatives as corrosion inhibitors | Amine derivatives of unsaturated carboxylic acids for use in acidizing subterranean formations. google.com | Oil and Gas |

| US7306663B2 | Corrosion inhibitor | A water-based amine complex salt of a carboxylic acid for inhibiting long-term corrosion and flash rusting. google.com | Coatings |

| US Patent 8,349,215 | Corrosion inhibitors with increased biological degradability and minimized toxicity | Salts of specific amine compounds as water-soluble or water-dispersible corrosion inhibitors. justia.com | "Green" Chemistry |

Specific Patent Claims and Coverage Related to Caprylic Acid, Morpholine (B109124) Salt

A direct patent search for "Caprylic acid, morpholine salt" does not yield patents that explicitly claim this specific compound as a novel composition of matter. This suggests that the compound may be considered "known art" or that its protection is achieved through broader patent claims. The reaction of morpholine, a well-known amine, with fatty acids to form salts for use as emulsifying agents and corrosion inhibitors has been described in the technical literature. nih.govwho.int

For instance, a 1951 patent describes a method for preparing metallic soaps where morpholine is used as a nitrogenous base in the reaction with fatty acids. googleapis.com Another patent from 1949 claims a fungicide containing a mixture of caprylic acid and a salt of caprylic acid, which could be formed with an organic base like morpholine. google.com

The patent protection for this compound is more likely to be found within patents that utilize Markush claims . A Markush claim is a type of patent claim that covers a group of structurally related chemical compounds. bitlaw.com An inventor may not need to have synthesized and tested every compound within the group to claim them all. For example, a patent for a corrosion inhibitor might claim a composition comprising a salt formed by the reaction of:

An aliphatic carboxylic acid having from 6 to 12 carbon atoms (which would include caprylic acid), and

A cyclic secondary amine (which would include morpholine).

Such a claim would implicitly cover this compound, even without naming it specifically. This strategy allows for broad protection over a range of similar compounds that are expected to have similar functional properties.

The following table summarizes patents that are relevant to the components or the general class of compounds to which this compound belongs.

| Patent Number | Title | Relevance |

| US2466663A | Fungicide containing caprylic acid and its salt | Claims a composition containing caprylic acid and a salt of caprylic acid, which could be formed with an organic base such as morpholine. google.com |

| US Patent Application Publication No. 2023/0128252 A1 | Pharmaceutical Compositions | Lists caprylic acid and its pharmaceutically acceptable salts as potential components in pharmaceutical formulations. justia.com |

| SU786895A3 | Method of preparing derivatives of thiazolidine-, thiazane-, or morpholine carboxylic acids or their acid-additive salts | Describes a method for preparing derivatives of morpholine carboxylic acids, indicating inventive interest in the combination of morpholine and carboxylic acid structures. google.com |

Global Intellectual Property Rights and Regional Filing Patterns

Securing global intellectual property rights for a chemical compound or a related invention requires a strategic approach to patent filing. The Patent Cooperation Treaty (PCT) is a key tool in this process, as it allows inventors to file a single international patent application that is valid in over 150 countries. bailey-walsh.com This streamlines the initial filing process and delays the significant costs associated with filing individual national patent applications.

For a compound like this compound, with its industrial applications, the regional filing patterns would likely be dictated by the location of major manufacturing and consumer markets. Key regions for patent protection would include:

United States: The U.S. is a major market for industrial chemicals and has a robust patent system. The United States Patent and Trademark Office (USPTO) is a primary destination for chemical patent filings.

Europe: The European Patent Office (EPO) provides a centralized patent grant procedure for up to 40 European countries. Given the large industrial base in countries like Germany, France, and the UK, the EPO is a critical jurisdiction.

China: As a global manufacturing hub, China is an increasingly important region for patent protection. The China National Intellectual Property Administration (CNIPA) has seen a surge in patent filings in recent years.

Japan and South Korea: These countries have advanced manufacturing and technology sectors, making them important markets for specialty chemicals and related inventions.

The choice of where to file will depend on the specific application of the invention and the business strategy of the patent holder. For example, a patent for a corrosion inhibitor for the oil and gas industry might be prioritized in regions with significant oil and gas production, such as the United States, Canada, and the Middle East.

The following table outlines the major patent offices and their relevance for a compound with industrial applications.

| Patent Office | Region | Strategic Importance |

| USPTO | United States | Large industrial market, strong patent enforcement. |

| EPO | Europe | Access to a large, unified market with a strong manufacturing base. |

| CNIPA | China | World's largest manufacturing economy, rapidly growing market. |

| JPO | Japan | Technologically advanced market with a strong chemical industry. |

| KIPO | South Korea | Significant manufacturing and technology sectors. |

Future Research Directions and Interdisciplinary Opportunities

Novel Synthetic Approaches for Enhanced Environmental Sustainability

The future synthesis of caprylic acid, morpholine (B109124) salt is poised for a green transformation, moving away from conventional methods towards more environmentally benign processes. Research is increasingly focused on minimizing waste, reducing energy consumption, and utilizing renewable resources.

One promising avenue is the adoption of biocatalysis. mdpi.comresearchgate.net Enzymatic synthesis, employing enzymes like lipases and transaminases, offers a highly selective and efficient alternative to traditional chemical synthesis. nih.govresearchgate.netnih.gov These biocatalytic processes can often be performed in aqueous media under mild conditions, significantly reducing the environmental footprint. nih.govresearchgate.netnih.gov One-pot tandem cascades, where multiple enzymatic reactions occur sequentially in a single reactor, are being explored to streamline the production of fatty amines from renewable triglycerides and oils, a process conceptually similar to the synthesis of fatty acid amine salts. researchgate.netnih.gov

Solvent-less or green solvent-based approaches are also gaining traction. The reductive amination of fatty acids has been identified as a green and effective method for producing related amine compounds, sometimes utilizing benign solvents or performing reactions without any solvent at all. rsc.org These methods not only reduce volatile organic compound (VOC) emissions but can also simplify product purification.

Below is a comparative table of potential synthetic methodologies:

| Methodology | Description | Key Advantages | Research Focus |

|---|---|---|---|

| Biocatalysis (Enzymatic Synthesis) | Uses enzymes (e.g., lipases, transaminases) to catalyze the salt formation. nih.govresearchgate.netnih.gov | High selectivity, mild reaction conditions, reduced waste, use of renewable feedstocks. mdpi.comresearchgate.net | Enzyme discovery and engineering, process optimization for scalability. mdpi.comresearchgate.net |

| Solvent-Free Synthesis | Reactants are mixed directly without a solvent medium, often using mechanical energy or heat. | Eliminates solvent waste, potential for higher reaction rates, simplified purification. | Development of efficient mixing technologies and energy inputs. |

| Green Solvent Synthesis | Utilizes environmentally friendly solvents like water, supercritical CO2, or bio-derived solvents. nih.gov | Reduced toxicity and environmental impact compared to traditional organic solvents. | Solvent selection, recovery, and recycling systems. |

| Flow Chemistry | Reactions are performed in a continuously flowing stream rather than a batch reactor. researchgate.net | Enhanced safety, better process control, easier scalability, potential for integration with purification. researchgate.net | Reactor design, optimization of flow parameters, and in-line monitoring. |

Exploration of Advanced Material Applications and Smart Systems